molecular formula C9H17NO B1195688 Octyl isocyanate CAS No. 3158-26-7

Octyl isocyanate

Cat. No. B1195688
CAS RN: 3158-26-7
M. Wt: 155.24 g/mol
InChI Key: DYQFCTCUULUMTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Octyl isocyanate can be synthesized through the reaction of bis(trichloromethyl)carbonate with n-octyl amine in toluene, followed by the removal of toluene under air distillation in the presence of calcium hydride, resulting in n-octyl isocyanates with a purity of 99.0% in yields of 72.5% to 78.9% (Zheng Jun, 2012). This method represents a straightforward approach to synthesizing octyl isocyanate with high purity and yield.

Molecular Structure Analysis

The molecular structure of octyl isocyanate influences its reactivity and physical properties. The electron paramagnetic resonance spectra of spin-labelled poly(octyl isocyanate) in various solvents have shown sensitivity to the local conformation and flexibility of the polyisocyanate chain, indicating solvent-dependent chain flexibility and aggregation properties (T. Turunen et al., 1995).

Chemical Reactions and Properties

Octyl isocyanate participates in various chemical reactions due to its reactive isocyanate group. It has been used in anionic polymerization processes with optical functionalities, where it was used to suppress side reactions such as backbiting or chain transfer reaction, indicating its utility in the synthesis of polymers with specific optical properties (Yeong-Deuk Shin et al., 2001).

Physical Properties Analysis

The physical properties of octyl isocyanate, such as solubility and aggregation behavior, are influenced by its molecular structure and the solvent used. Poly(octyl isocyanate) shows a tendency to form aggregates in certain solvents, leading to gelation in solvents with low polarity, which is indicative of its aggregation-induced gelation properties (T. Turunen et al., 1995).

Chemical Properties Analysis

The chemical properties of octyl isocyanate, including its reactivity towards various nucleophiles, are central to its applications in polymer synthesis and modification. Its use in the synthesis of polymers with optical functionalities demonstrates its versatile reactivity and potential for creating materials with specific properties (Yeong-Deuk Shin et al., 2001).

Scientific Research Applications

  • Polymer Studies : Octyl isocyanate has been used in studying the chain flexibility, aggregation, and gelation of polymers. In a study by Turunen et al. (1995), the electron paramagnetic resonance spectra of spin-labelled poly(octyl isocyanate) in various solvents revealed insights into the local conformation and flexibility of the polyisocyanate chain, demonstrating its aggregation and gelation properties in certain solvents (Turunen, Oksanen, Rantala, Niemelä, & Tenhu, 1995).

  • Enzyme Inhibition : Research by Brown and Wold (1971) found that alkyl isocyanates, including octyl isocyanate, react specifically with serine proteinases like chymotrypsin and elastase. This study suggests their potential as unique chemical tools for measuring the dimensions of enzyme active sites (Brown & Wold, 1971).

  • Anionic Polymerization : A study by Shin, Ahn, and Lee (2001) involved the anionic polymerization of isocyanates with optical functionalities, where octyl isocyanate was used to suppress side reactions such as backbiting or chain transfer reaction. This research contributes to understanding the polymerization processes and the properties of resulting polymers (Shin, Ahn, & Lee, 2001).

  • Synthesis Studies : The synthesis of n-octyl isocyanate has been explored, with research focusing on methods to achieve high purity and yield, as described in a study by Zheng Jun (2012). Such research aids in the efficient production of octyl isocyanate for various applications (Zheng Jun, 2012).

  • Protein-Isocyanate Interactions : Octyl isocyanate has been studied for its interactions with proteins. Brown (1975) detailed the structure of octylcarbamoyl-alpha-chymotrypsin and discussed the mode of n-octyl alkyl binding to chymotrypsin, providing insights into protein structure and function (Brown, 1975).

  • Occupational Safety and Health : Wu, Szklar, and Smith (1997) investigated the use of tryptamine to derivatize airborne isocyanates, including octyl isocyanate, for safety and health monitoring in industrial settings. Their research aimed to find suitable solvents for impinger air sampling of isocyanates (Wu, Szklar, & Smith, 1997).

Safety And Hazards

Octyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFCTCUULUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32646-75-6
Record name Octane, 1-isocyanato-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32646-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2062874
Record name Octane, 1-isocyanato-
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl isocyanate

CAS RN

3158-26-7
Record name Octyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Octylisocyanate
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Record name Octane, 1-isocyanato-
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Record name Octane, 1-isocyanato-
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Record name Octyl isocyanate
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Synthesis routes and methods I

Procedure details

Proceeding in a manner similar to that described above in Example 18A, and using 2.3 g. of sodium, 22 g. of n-octylguanidine sulfate, and 15.5 g. of n-octyl isocyanate, there was obtained 26 g. of 1-n-octylamidino-3-n-octylurea having the structural formula ##STR69## as a white crystalline solid which melted at 60°-62° C. The solubility of this base in water at 25° C. was less than 0.25 percent. In 95 percent ethyl alcohol it was soluble to the extent of 5 percent; a precipitate formed when the 5 percent ethanolic solution was diluted with four volumes of water.
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Synthesis routes and methods II

Procedure details

A Fischer-Porter bottle was charged with 0.65 g (5 mmol) of octyl amine, 1.17 g of P1 -tBu (5 mmol), 1 02 g (10 mmol) of triethylamine, 25 mL of acetonitrile and 154 mg (1 mmol) of biphenyl as an internal standard. The bottle was pressurized to 80 psig with carbon dioxide and the solution was stirred for 30 min. at room temperature. A second Fischer-Porter bottle was charged with 0.71 g (5 mmol) of phosphorus pentoxide, and 25 mL of acetonitrile then pressurized to 80 psig with CO2. The carbamate solution was added rapidly to the P2O5 suspension at room temperature causing the P2O5 to dissolve. An aliquot taken after three minutes gave a 22% yield of octyl isocyanate by G.C. analysis. The reaction was monitored for a total of 18 hrs during which time the yield of octyl isocyanate increased to a maximum of 27% (1 hr) and then steadily decreased with formation of the symmetric urea.
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P1
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1.17 g
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10 mmol
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154 mg
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25 mL
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0.71 g
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25 mL
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Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octyl isocyanate
Reactant of Route 2
Reactant of Route 2
Octyl isocyanate
Reactant of Route 3
Reactant of Route 3
Octyl isocyanate
Reactant of Route 4
Reactant of Route 4
Octyl isocyanate
Reactant of Route 5
Reactant of Route 5
Octyl isocyanate
Reactant of Route 6
Reactant of Route 6
Octyl isocyanate

Citations

For This Compound
309
Citations
AJ Bur, LJ Fetters - Macromolecules, 1973 - ACS Publications
… of poly(n-butyl isocyanate) (PBIC) and poly(n-octyl isocyanate) (POIC),(-CO-NCsHi7-)n. Using … on wellcharacterized low molecular weight fractions of PBIC and poly(n-octyl isocyanate) (…
Number of citations: 54 pubs.acs.org
MS Beevers, DC Garrington, G Williams - Polymer, 1977 - Elsevier
… The present work describes dynamic Kerr effect studies made on a narrow fraction sample of poly(n-butyl isocyanate) (PBIC) and an unfractionated sample of poly(n-octyl isocyanate) (…
Number of citations: 28 www.sciencedirect.com
B Durairaj, ET Samulski, MT Shaw - Macromolecules, 1990 - ACS Publications
… In a series of undecyl isocyanate copolymers containing 50 mol % of ethyl, propyl, butyl, hexyl,and octyl isocyanate, a mild upward trend was found for the clearing temperature, …
Number of citations: 23 pubs.acs.org
D Bello, TJ Smith, SR Woskie, RP Streicher… - Journal of …, 2006 - pubs.rsc.org
… pIPDI may remain on the skin as unreacted species for many hours, with only 15–20% of the total isocyanate group disappearing in one hour, while smaller compounds octyl isocyanate …
Number of citations: 45 pubs.rsc.org
JM Ruth, RJ Philippe - Analytical Chemistry, 1966 - ACS Publications
… High resolution mass measurements of selected peaksin the spectrum of octyl isocyanate … High resolution measurement of this peak in the octyl isocyanate spectrum showed the …
Number of citations: 32 pubs.acs.org
T Turunen, M Oksanen, J Rantala, S Niemelä, H Tenhu - Polymer, 1995 - Elsevier
… (octyl isocyanate) has been synthesized by copolymerizing a nitroxide radical having an isocyanate function, with n-octyl isocyanate. … Poly(octyl isocyanate) shows a tendency to form …
Number of citations: 5 www.sciencedirect.com
H Tenhu, J Rantala, B Samarianov, V Timofeev - Polymer, 1998 - Elsevier
… The aim of this paper is to analyse in detail the epr spectra of spin-labelled poly(octyl isocyanate) (POIC). The present method of spectra simulation has already been applied in the …
Number of citations: 3 www.sciencedirect.com
T Turunen, H Tenhu, B Samarianov, VP Timofeev - Polymer, 1995 - Elsevier
… an isocyanate function with n-octyl isocyanate. The structure of the polymer is shown below: … ) was synthesized by anionic polymerization from n-octyl isocyanate and l-oxyl2,2,5,5-…
Number of citations: 8 www.sciencedirect.com
SM Aharoni - Polymer Bulletin, 1983 - Springer
… The liquid crystalline polymer investigated in this work, poly(n-octyl isocyanate)(P01C), was synthesized as described in detail previously (AHARONI 1979). Since POIC is anionically …
Number of citations: 10 link.springer.com
YD Shin, JH Ahn, JS Lee - Polymer, 2001 - Elsevier
… In the polymerization reaction, crown ether (15C5) and octyl isocyanate (Oct-NCO) were … reactivity of anionic chain end induced by octyl isocyanate. The random copolymers showed the …
Number of citations: 36 www.sciencedirect.com

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